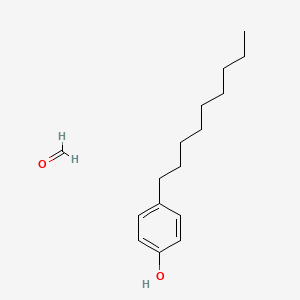

Nonylphenol formaldehyde

Description

Contextualization within Phenolic Resin Chemistry and Polymer Science

Phenolic resins, first commercialized as Bakelite, are synthetic polymers derived from the reaction of phenol (B47542) or a substituted phenol with formaldehyde (B43269). wikipedia.org These resins are known for their high thermal stability, chemical resistance, and mechanical strength. ontosight.ai Nonylphenol formaldehyde resins are a specific type of phenolic resin where nonylphenol is used as the phenol source. ontosight.ai The inclusion of the nonyl group, a C9H19 alkyl chain, into the polymer structure imparts distinct characteristics. ontosight.aiontosight.ai

The synthesis of this compound resin involves a step-growth polymerization reaction, which can be catalyzed by either an acid or a base. wikipedia.org In this reaction, formaldehyde links nonylphenol units together, primarily at the ortho and para positions of the phenolic ring, forming methylene (B1212753) bridges. wikipedia.orgontosight.aiontosight.ai The resulting polymer is a complex mixture of molecules with varying chain lengths and branching. ontosight.ai The incorporation of the hydrophobic nonyl group enhances the resin's solubility in organic solvents, water resistance, and flexibility compared to traditional phenol formaldehyde resins. ontosight.aiontosight.ai

From a polymer science perspective, this compound resins are classified as thermosetting polymers. This means that upon heating, they form a cross-linked, three-dimensional network structure that is infusible and insoluble. vot.pl This cross-linking is responsible for many of the desirable properties of these resins, including their durability and thermal stability. vot.pl The specific properties of the final resin can be tailored by controlling the molar ratio of nonylphenol to formaldehyde and the reaction conditions. ontosight.ai

Scope and Significance of this compound Research

Research into this compound resins is driven by their wide range of applications in advanced materials. These resins are utilized in the formulation of adhesives, coatings, and composites due to their strong bonding capabilities, durability, and resistance to environmental factors. ontosight.aiontosight.ai They have been investigated for use as curing agents for other polymers, such as epoxy resins and various elastomers, to improve their mechanical properties and thermal stability. vot.plgoogle.com

A notable area of research has focused on the use of this compound resins as asphaltene dispersants in the petroleum industry. tandfonline.comresearchgate.net Asphaltenes are complex hydrocarbon molecules found in crude oil that can precipitate and cause blockages in pipelines and processing equipment. tandfonline.com Studies have shown that this compound resins can effectively inhibit asphaltene precipitation, with their performance being dependent on factors such as molecular weight, concentration, and operating temperature. tandfonline.comresearchgate.net

Furthermore, the modification of this compound resins with other chemical moieties has been an active area of investigation to enhance their properties for specific applications. For instance, reaction with resin acids has been shown to improve the adhesive properties of the resulting polymers. researchgate.net Similarly, modification with nitrogen-containing compounds has been explored to develop anti-corrosion additives. ppor.az

Evolution of Research Perspectives on this compound

The research focus on this compound has evolved over time. Early research was primarily centered on the synthesis and characterization of these resins and their application in traditional areas such as adhesives and coatings. vot.plchembroad.com The goal was often to create materials with superior performance characteristics like high adhesiveness and cohesive strength. vot.plresearchgate.net

More recently, research has expanded to address both new applications and the environmental implications of these materials. The use of this compound resins in specialized applications, such as in the petroleum industry and for modifying other high-performance polymers, reflects a shift towards more advanced materials science. vot.pltandfonline.com

Simultaneously, there has been a growing awareness of the environmental and health aspects associated with the use of nonylphenol and formaldehyde. ontosight.aiontosight.ai This has led to research into alternative, more sustainable raw materials and manufacturing processes. chembroad.com For example, there is increasing interest in developing bio-based phenolic resins to reduce reliance on fossil fuels. chembroad.com The investigation into the thermal degradation of these resins and the byproducts formed is also a key area of contemporary research. researchgate.netmst.edu

Detailed Research Findings

The table below summarizes key research findings on the properties and applications of this compound resins.

| Research Focus | Key Findings |

| Synthesis and Characterization | The synthesis of this compound resins is typically achieved through the condensation reaction of nonylphenol and formaldehyde under acidic or basic catalysis. researchgate.netontosight.ai Spectroscopic methods like IR and NMR are used to characterize the chemical structure, confirming the presence of phenolic hydroxyl groups and methylene bridges. researchgate.netresearchgate.net The molecular weight of the resulting resins can be controlled and typically ranges from 900 to 4800 Da. tandfonline.comresearchgate.net |

| Adhesive Properties | This compound resins exhibit excellent adhesive properties, making them suitable for use in pressure-sensitive adhesives and as tackifiers. vot.plresearchgate.net Their presence in adhesive formulations can lead to high cohesive strength without significantly compromising adhesive strength. vot.pl |

| Asphaltene Dispersion | These resins have been shown to be effective asphaltene dispersants in crude oil. tandfonline.comresearchgate.net Their activity depends on the molecular weight of the resin, its concentration, the type of oil, and the temperature. tandfonline.comresearchgate.net For instance, at 195°C, a this compound resin with a molecular weight of 900 Da was found to be highly effective at reducing asphaltene content. tandfonline.com |

| Modification and Functionalization | The properties of this compound resins can be tailored through chemical modification. For example, reacting them with resin acids can enhance their solubility and adhesive characteristics. researchgate.net Modification with nitrogen-containing compounds has been investigated for creating anti-corrosion properties. ppor.az They can also be reacted with diethanolamine (B148213) and propylene (B89431) oxide to create more versatile polymers. ontosight.ai |

| Thermal Properties | This compound resins generally exhibit good thermal stability. ontosight.aivot.pl However, the presence of the alkyl group can make them less thermally stable than unsubstituted phenol-formaldehyde resins. mst.edu The thermal stability is also influenced by the curing process and the amount of crosslinking agent used. mst.edu |

Structure

3D Structure of Parent

Properties

CAS No. |

155575-92-1 |

|---|---|

Molecular Formula |

C16H26O2 |

Molecular Weight |

250.38 g/mol |

IUPAC Name |

formaldehyde;4-nonylphenol |

InChI |

InChI=1S/C15H24O.CH2O/c1-2-3-4-5-6-7-8-9-14-10-12-15(16)13-11-14;1-2/h10-13,16H,2-9H2,1H3;1H2 |

InChI Key |

BXCCKEJWQJEUMS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC1=CC=C(C=C1)O.C=O |

Related CAS |

31605-35-3 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Kinetics of Nonylphenol Formaldehyde

Condensation Polymerization Mechanisms

The synthesis of nonylphenol formaldehyde (B43269) resins proceeds via a step-growth condensation polymerization, a process that can be catalyzed by either acidic or basic compounds. wikipedia.org The choice of catalyst fundamentally determines the reaction pathway and the structure of the resulting polymer.

Acid-Catalyzed Polymerization Pathways

In an acidic environment, the polymerization of nonylphenol and formaldehyde leads to the formation of novolac-type resins. preprints.org The reaction is typically catalyzed by acids such as hydrochloric acid, sulfuric acid, or oxalic acid. wikipedia.orgchembroad.com The process begins with the protonation of formaldehyde, which then electrophilically attacks the nonylphenol ring, primarily at the ortho and para positions relative to the hydroxyl group, to form hydroxymethylphenols (also called methylolphenols). wikipedia.org

These initial products rapidly react with other nonylphenol molecules in the acidic medium. The hydroxymethyl group is protonated, and a water molecule is eliminated to form a benzylic carbocation. This cation then quickly reacts with another phenol (B47542) molecule, forming a methylene (B1212753) bridge (–CH₂–) between two nonylphenol units. preprints.org This process repeats, leading to the formation of linear or branched polymer chains with low molecular weights, typically in the low thousands, where the phenolic units are predominantly linked by methylene bridges. wikipedia.orgpreprints.org This pathway generally uses an excess of the phenol reactant to prevent uncontrolled cross-linking, resulting in a thermoplastic polymer that requires a curing agent for thermosetting applications. wikipedia.orgpreprints.org

Base-Catalyzed Polymerization Pathways

Base-catalyzed condensation results in the formation of resol-type resins. wikipedia.org Common catalysts include sodium hydroxide (B78521) and potassium hydroxide. vot.plgoogle.com Under basic conditions, the phenol is deprotonated to form a phenoxide anion. wikipedia.org This anion is a more potent nucleophile than the neutral phenol molecule, and its negative charge is delocalized across the aromatic ring, activating the ortho and para positions for reaction with formaldehyde. wikipedia.org

This initial reaction forms hydroxymethylphenols. Unlike in the acid-catalyzed pathway, these hydroxymethyl groups are relatively stable under basic conditions and can coexist with the phenoxide. The polymerization proceeds through the reaction of these hydroxymethylphenols with other phenol molecules (at activated ortho and para sites) or with each other. This leads to the formation of both methylene and ether (–CH₂–O–CH₂–) linkages. wikipedia.org The resulting resol resins are typically rich in reactive hydroxymethyl groups, which allows them to cross-link upon heating (around 120 °C) without the need for an external curing agent, forming a three-dimensional thermoset network. wikipedia.orgvot.pl

Role of Monomer Molar Ratios and Stoichiometry in Polymer Architecture

The molar ratio of formaldehyde to nonylphenol (F:NP) is a critical parameter that dictates the final architecture and properties of the resin.

Acid-Catalyzed (Novolac) Resins: These are synthesized with a molar excess of nonylphenol, meaning the F:NP ratio is less than 1. wikipedia.org A typical molar ratio might be 0.8 moles of formaldehyde to 1 mole of phenol (F:P ratio of 0.8:1). preprints.org This stoichiometry ensures that the polymerization terminates at a linear or branched stage, producing thermoplastic chains capped with phenolic rings. wikipedia.org

Base-Catalyzed (Resol) Resins: These are produced with a molar excess of formaldehyde, with an F:NP ratio typically greater than 1, often around 1.5:1. wikipedia.org Theoretically, 1.5 moles of formaldehyde are required for the complete three-dimensional crosslinking of one mole of phenol. tsijournals.com The excess formaldehyde leads to the formation of hydroxymethyl groups on the phenolic rings, which are the sites for subsequent thermal curing. wikipedia.orgvot.pl However, to achieve a resol with high solid content and low viscosity, a formaldehyde to phenol ratio of 1:1 to 1.1:1 may be used. tsijournals.com For certain applications, a 1:1 mole ratio of nonylphenol to formaldehyde can be used under either acid or base catalysis to produce liquid resins. google.com

The following table summarizes the influence of molar ratios on the resulting polymer type.

| Catalyst Type | Formaldehyde:Nonylphenol Molar Ratio | Resulting Resin Type | Key Structural Features |

| Acid | < 1 (e.g., 0.8:1) preprints.org | Novolac | Linear/branched thermoplastic chains, linked by methylene bridges, requires curing agent. wikipedia.orgpreprints.org |

| Base | > 1 (e.g., 1.5:1) wikipedia.org | Resol | Thermosetting polymer with reactive hydroxymethyl groups, forms methylene and ether bridges. wikipedia.org |

| Acid or Base | ~1:1 | Liquid Resin | Can be produced with either catalyst type for specific liquid applications. google.com |

Kinetic Studies of Formaldehyde Addition and Condensation Reactions

The kinetics of nonylphenol formaldehyde polymerization are often investigated using techniques like Differential Scanning Calorimetry (DSC). preprints.org Such non-isothermal studies measure the heat flow associated with the curing reactions as a function of temperature, allowing for the determination of key kinetic parameters. preprints.org

The rate of the base-catalyzed reaction is dependent on pH, reaching a maximum around a pH of 10. wikipedia.org For acid-catalyzed crosslinking reactions, kinetic parameters can be derived using models such as the Kissinger and Ozawa methods. researchgate.net Studies on related phenolic systems have reported activation energies for the curing reactions ranging from 44 to 79 kJ/mol. researchgate.net The flow activation energy, which is related to the chemical structure of the resins, has been measured in the range of 30-70 kJ/mol for related molten epoxide resins. researchgate.net

The total heat of reaction (ΔH_total) is determined by calculating the area under the exothermic curve from the DSC data, and the reaction is considered complete when the curve returns to the baseline. preprints.org

Functionalization and Modification Strategies for this compound Resins

To tailor the properties of this compound resins for specific applications, functionalization and modification are employed. A primary strategy is the co-condensation with other phenolic derivatives.

Co-condensation with Phenolic Derivatives (e.g., o-cresol, phenol, phloroglucinol)

Co-condensation involves introducing a third monomer into the polymerization reaction alongside nonylphenol and formaldehyde. This creates a copolymer with properties derived from all constituent monomers.

Co-condensation with Phenol: The synthesis of a polymer from formaldehyde, nonylphenol, and phenol results in a resin where the nonylphenol component imparts hydrophobic characteristics and flexibility, while the phenol units contribute to hardness and thermal stability. ontosight.aiontosight.ai

Co-condensation with o-Cresol: Heat-reactive resins have been synthesized through the base-catalyzed polycondensation of p-nonylphenol, o-cresol, and formaldehyde at various monomer ratios. vot.plresearchgate.net

Co-condensation with Phloroglucinol: A recent study reported the co-condensation of phloroglucinol, nonylphenol, urea (B33335), and formaldehyde. researchgate.net This modification was shown to produce a resin with high toughness and enhanced resistance to warping. researchgate.net

These co-polymerization strategies allow for fine-tuning of the resin's final characteristics by altering the type and ratio of the phenolic co-monomers. The reaction mechanisms (acid or base-catalyzed) are similar to those for the homopolymer, but the kinetics can be more complex due to the competing reactions between the different phenolic species. mdpi.com

Incorporation of Nitrogen-Containing Compounds (e.g., urea, polyamines, aniline)

The integration of nitrogen-containing compounds into the this compound polymer structure is a significant modification strategy used to tailor the resin's final properties. This incorporation can enhance characteristics such as toughness, flame retardancy, and curing behavior. Depending on the compound used—such as urea, polyamines, or aniline (B41778)—the resulting polymer network and its performance attributes can be precisely engineered.

In a notable study, phloroglucinol-nonylphenol-urea-formaldehyde (P-NP-UF) co-condensed resins were synthesized by introducing 1,3,5-trihydroxybenzene and 2-nonylphenol (B21176) into a urea-formaldehyde (UF) synthesis system. acs.org This co-condensation successfully incorporated the benzene (B151609) ring and the long-chain alkyl structure of nonylphenol into the UF resin molecules. acs.org The resulting P-NP-UF resin exhibited a lower curing temperature, reduced cross-linking density, and enhanced molecular entanglement compared to a standard UF resin. acs.org These structural changes led to significant improvements in material properties, with the tensile strength and impact strength of the modified resin increasing by 54.81% and 36.42%, respectively. acs.org The modification also improved thermal stability and flame retardancy. acs.org The synthesis of phenol-urea-formaldehyde (PUF) resins can be achieved by adding urea at different stages of the phenol-formaldehyde (PF) resin synthesis, which influences the final polymer structure. icm.edu.pl

The synthesis of nonylphenol-polyamine-formaldehyde compounds is often pursued to create effective curing agents for epoxy resins. google.comgoogleapis.com A simplified manufacturing process involves first mixing nonylphenol and a polyamine, which react to form a salt or complex. google.com This intermediate product is then reacted with formaldehyde (commonly as paraformaldehyde) to form a polymer where the polyamine is linked to the phenol by formaldehyde bridges. google.com This method is an improvement over traditional two-step processes and allows for the use of various substituted phenols, including nonylphenol. google.com Polyamines such as diethylene triamine and hexamethylene diamine react smoothly with formaldehyde when premixed with a phenol like nonylphenol. googleapis.com These compositions are particularly valuable as they can cure epoxy resins on wet or underwater surfaces. google.comgoogle.com

Aniline, an aromatic monoamine, can also be incorporated into the resin structure, often as a substitute for phenol. google.comgoogle.com Formaldehyde resins have been synthesized using aniline in combination with resin acids and p-nonylphenol. researchgate.netresearchgate.net The reaction, conducted at various molar ratios in the presence of an acid catalyst, yields low molecular mass polymers that are solid, brittle, and soluble in most organic solvents. researchgate.net Aniline can also be used to create hybrid aromatic-aliphatic polyamines by reacting an aniline-polyamine mixture with formaldehyde, which produces cross-links. google.comgoogle.com This approach broadens the compositional scope of epoxy curing agents. google.com

Table 1: Effects of Nitrogen-Containing Compounds on this compound Resin Properties

| Modifier Compound | Synthetic Approach | Key Research Finding | Resulting Property Improvement |

| Urea | Co-condensation of phloroglucinol, nonylphenol, and urea with formaldehyde (P-NP-UF). acs.org | Benzene ring and long-chain alkyl groups were successfully introduced into the urea-formaldehyde (UF) resin structure. acs.org | Increased tensile strength (+54.81%), impact strength (+36.42%), thermal stability, and flame retardancy. acs.org |

| Polyamines (e.g., Diethylene triamine, Hexamethylene diamine) | Reaction of a nonylphenol-polyamine complex with formaldehyde. google.comgoogleapis.com | Creates a polymer with polyamine linked to phenol via formaldehyde, useful as an epoxy curing agent. google.com | Enables curing of epoxy resins on wet and underwater surfaces; produces tougher, more chemically resistant films. google.comgoogle.com |

| Aniline | Condensation with p-nonylphenol, resin acids, and formaldehyde. researchgate.net | Forms solid, brittle, low-molecular-mass polymers soluble in most organic solvents. researchgate.net | Used to create hybrid aromatic-aliphatic polyamines for epoxy curing applications. google.comgoogle.com |

Alkoxylation and Epoxidation Post-Polymerization Modifications

Post-polymerization modifications, such as alkoxylation and epoxidation, are critical for transforming this compound resins into specialized, high-performance materials. These chemical processes alter the polymer backbone, introducing new functional groups that impart properties required for specific industrial applications.

Alkoxylation is a process where alkylene oxides, most commonly ethylene (B1197577) oxide (EO) or propylene (B89431) oxide (PO), are added to the hydroxyl groups of the this compound resin. lamberti.com This reaction is typically performed on resins synthesized under either acid or alkaline catalyzed conditions. lamberti.com The resulting alkoxylated resins are a versatile class of surfactants. sancolo.com The degree of alkoxylation, meaning the number of EO or PO units added, can be controlled to fine-tune the properties of the final product. googleapis.com For instance, demulsifier formulations for the oil and gas industry often utilize alkoxylated this compound resins, which may also incorporate other alkylphenols like butylphenol. googleapis.combyk.com Research has shown that mixtures of two different alkyl phenol-formaldehyde resin alkoxylates with a significant difference in their weight percent of alkoxylation (e.g., one at 85% and another at 35%) can be particularly effective. googleapis.com The amount of alkylene oxide can range from 1 to 40 moles per mole of the phenolic resin. google.com

Epoxidation involves the reaction of the this compound resin with an epoxide, typically epichlorohydrin, to introduce oxirane (epoxy) rings into the polymer structure. researchgate.net This converts the novolac resin into a multifunctional epoxy resin. researchgate.net The process involves a condensation reaction followed by dehydrochlorination. kpi.ua The molecular weight of the initial para-nonylphenol formaldehyde novolac resin, which can range from 640 to 3150, influences the viscosity and flow behavior of the final epoxy resin. researchgate.net These epoxidized resins exhibit non-Newtonian, pseudoplastic flow characteristics. researchgate.net Theoretical models have been developed to predict the molecular weight and functionality of the epoxidized resins, though deviations can occur with high molecular weight novolacs due to the formation of intramolecular rings, which reduces epoxidation efficiency. kpi.ua Epoxidized this compound resins are used in stable aqueous epoxy resin dispersions, often in combination with other epoxy compounds like the diglycidyl ether of Bisphenol A. googleapis.com

Table 2: Summary of Post-Polymerization Modification Findings

| Modification Type | Reagents Used | Key Research Finding | Application of Modified Resin |

| Alkoxylation | Ethylene oxide (EO), Propylene oxide (PO). lamberti.comgoogle.com | The degree of alkoxylation (30% to 90% by weight) can be controlled to create surfactants with specific properties. googleapis.com | Demulsifiers for dewatering and desalting crude oil; emulsifiers and dispersing agents. sancolo.combyk.com |

| Epoxidation | Epichlorohydrin. researchgate.net | Converts novolac resins into multifunctional epoxy resins; flow behavior is non-Newtonian (pseudoplastic). researchgate.net | Component in stable aqueous epoxy resin dispersions and coatings. googleapis.com |

Integration of Bio-based Components (e.g., resin acids, crude bio-oil)

The incorporation of bio-based materials into this compound resins represents a strategic move towards developing more sustainable polymer systems. By substituting petroleum-derived components with renewable feedstocks like resin acids and crude bio-oil, researchers aim to enhance specific properties while reducing the environmental footprint of the final products.

Resin acids , which are derived from rosin, can be condensed with p-nonylphenol and paraformaldehyde under acid catalysis. researchgate.net The inclusion of these bulky, hydrophenanthrene moieties from the resin acids into the polymer chain confers several desirable properties, including high solubility in common organic solvents, enhanced adhesiveness, hydrophobicity, and water resistance. researchgate.net These characteristics make the resulting resins suitable for use in pressure-sensitive adhesive formulations, where they contribute to high tack and acceptable cohesive strength. researchgate.netresearchgate.net Further modifications can be made by reacting these formaldehyde resins with other bio-based adducts, such as the Diels-Alder adduct of levopimaric acid with N-phenylmaleimide, to produce reasonably thermostable polymers with improved solubility and adhesion. researchgate.net Hydroxyesters of resin acids can also be modified with o-cresol/p-nonylphenol/formaldehyde resins for use as vehicles in printing inks. vot.pl

Crude bio-oil , a complex mixture of organic compounds derived from the fast pyrolysis of biomass, is being investigated as a partial substitute for phenol in the synthesis of phenolic resins. nih.govplos.org Studies have successfully synthesized bio-oil phenol formaldehyde (BPF) resins by replacing a certain percentage of phenol with bio-oil, demonstrating that bio-oil can be an effective renewable chemical feedstock. nih.govsrce.hr The components within bio-oil, which include phenols, ketones, aldehydes, and acids, have varied effects on the final resin. plos.orgbiorxiv.org Research using model compounds indicates that the phenolic and ketonic components of bio-oil have a positive impact on the synthesis and bonding strength of the resin, while aldehydes and acids can have negative effects. plos.orgbiorxiv.org However, the integration of bio-oil has been shown to improve the fire resistance and reduce the brittleness of the cured resin. nih.gov For example, a BPF resin with a 20% bio-oil substitution exhibited a higher crosslinking degree and improved bending strength compared to a standard PF resin. nih.gov

Table 3: Effects of Bio-based Component Integration

| Bio-based Component | Synthetic Approach | Key Research Finding | Impact on Resin Properties |

| Resin Acids | Acid-catalyzed condensation of resin acids, p-nonylphenol, and paraformaldehyde. researchgate.net | The bulky hydrophenanthrene structure from resin acids is incorporated into the polymer backbone. researchgate.netresearchgate.net | Enhances adhesiveness, solubility, hydrophobicity, and water resistance. researchgate.net |

| Crude Bio-oil | Partial substitution of phenol with crude bio-oil in the reaction with formaldehyde. nih.govsrce.hr | Phenolic and ketonic compounds in bio-oil positively affect resin synthesis and strength. plos.orgbiorxiv.org | Improves fire resistance and flexibility (brittleness reduction); enhances crosslinking degree at optimal substitution levels. nih.gov |

Advanced Characterization of Nonylphenol Formaldehyde Resins

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the intricate chemical structures of nonylphenol formaldehyde (B43269) resins. These techniques probe the molecular vibrations and nuclear spin states to provide a detailed map of the functional groups and their connectivity within the polymer matrix.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of nonylphenol formaldehyde resins. Both ¹H-NMR (proton NMR) and ¹³C-NMR are utilized to identify and quantify the various structural components of the resin. dtic.milsemanticscholar.org

In ¹H-NMR spectra of these resins, distinct signals corresponding to different types of protons can be observed. A multiplet observed in the range of 3.4-4.2 ppm is typically assigned to the aliphatic protons of the methylene (B1212753) bridges (-CH₂-) that link the nonylphenol units. researchgate.net The aromatic protons on the phenolic rings resonate further downfield, generally in the 6.0-7.5 ppm region. The specific chemical shifts and splitting patterns in this region can provide information about the substitution pattern on the aromatic ring (ortho and para linkages). Protons of the long nonyl side chains appear in the upfield region of the spectrum, typically between 0.8 and 1.6 ppm.

¹³C-NMR provides complementary information, allowing for the direct observation of the carbon skeleton. dtic.mil Resonances for the aliphatic carbons of the nonyl group, the methylene bridge carbons, and the various aromatic carbons can be distinguished, offering a comprehensive picture of the polymer's backbone and side chains. researchgate.net Quantitative ¹³C-NMR experiments can be used to determine the relative amounts of different structural units, such as the degree of branching and the ratio of ortho- to para-substitution. semanticscholar.org

Table 1: Typical ¹H-NMR Chemical Shift Assignments for this compound Resins

| Chemical Shift (δ, ppm) | Assignment |

| 0.8 - 1.6 | Protons of the nonyl alkyl chain (-C₉H₁₉) |

| 3.4 - 4.2 | Protons of methylene bridges (-Ar-CH₂-Ar-) |

| 4.5 - 5.5 | Protons of hydroxymethyl groups (-CH₂OH), if present |

| 6.0 - 7.5 | Aromatic protons on the phenol (B47542) ring |

| 8.0 - 9.5 | Phenolic hydroxyl proton (-OH) |

Note: Chemical shifts can vary depending on the solvent and the specific resin structure.

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and sensitive technique used to identify the functional groups present in this compound resins. semanticscholar.orgscispace.com The FTIR spectrum provides a molecular fingerprint, revealing characteristic absorption bands corresponding to specific bond vibrations.

The spectrum of a this compound resin typically displays a broad, strong absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibrations of the phenolic hydroxyl groups. agh.edu.pl The presence of strong C-H stretching vibrations around 2850-2960 cm⁻¹ confirms the presence of the aliphatic nonyl chains and methylene bridges.

Aromatic C=C ring stretching vibrations are observed as a series of sharp peaks between 1450 and 1610 cm⁻¹. chem-soc.si Specifically, peaks around 1610 cm⁻¹ and 1500 cm⁻¹ are indicative of the substituted benzene (B151609) ring. chem-soc.siswst.org The bending vibrations (scissoring) of the -CH₂- groups in the methylene bridges typically appear around 1440-1480 cm⁻¹. agh.edu.plchem-soc.si Out-of-plane C-H bending vibrations of the aromatic ring, which can give information on the substitution pattern, are found in the 700-900 cm⁻¹ region. chem-soc.si

Table 2: Key FTIR Absorption Bands for this compound Resins

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group/Structural Unit |

| 3200 - 3600 | O-H stretch | Phenolic hydroxyl groups |

| 2850 - 2960 | C-H stretch | Aliphatic nonyl chain and methylene bridges |

| 1590 - 1610 | C=C stretch | Aromatic ring |

| 1450 - 1500 | C=C stretch | Aromatic ring |

| 1440 - 1480 | C-H bend (scissoring) | Methylene bridges (-CH₂-) |

| 1180 - 1260 | C-O stretch | Phenolic C-O bond |

| 750 - 880 | C-H bend (out-of-plane) | Aromatic ring substitution |

Thermal Analysis and Thermochemical Behavior

Thermal analysis techniques are crucial for evaluating the performance of this compound resins at elevated temperatures. They provide data on thermal stability, decomposition pathways, and curing kinetics, which are critical for processing and end-use applications.

Thermogravimetric Analysis (TGA) measures the change in mass of a material as a function of temperature in a controlled atmosphere. For this compound resins, TGA is used to determine their thermal stability and decomposition profile. uobasrah.edu.iq

The thermal degradation of these resins typically occurs in multiple stages. uobasrah.edu.iq An initial small weight loss below 200°C may be attributed to the evaporation of residual moisture or volatile components. The main decomposition phase often begins above 300°C, corresponding to the cleavage of methylene bridges and the degradation of the nonyl side chains. uobasrah.edu.iqcore.ac.uk A final, slower decomposition stage at higher temperatures involves the breakdown of the aromatic structures, leading to the formation of a stable char residue. uobasrah.edu.iq The amount of char residue remaining at the end of the analysis (e.g., at 650°C or higher) is an important indicator of the resin's fire-retardant characteristics. uobasrah.edu.iq

Table 3: Illustrative TGA Data for a Cured Phenolic-Type Resin

| Temperature Range (°C) | Weight Loss (%) | Associated Process |

| 25 - 200 | ~ 1-5% | Loss of volatiles (water, free monomers) |

| 300 - 500 | ~ 20-40% | Rupture of methylene bridges, side-chain degradation |

| > 500 | ~ 10-20% | Degradation of aromatic rings |

| Final Residue @ 650°C | ~ 40-60% | Char formation |

Note: Specific temperatures and weight loss percentages can vary significantly based on the resin's specific chemical structure, cure state, and the heating rate used during TGA analysis.

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is extensively used to study the curing (crosslinking) reactions of thermosetting resins like this compound. kpi.ua

When an uncured resin is heated in a DSC instrument, an exothermic peak is observed, which corresponds to the heat released during the crosslinking reaction. adhesion.kr The temperature at which this peak begins (onset temperature), the temperature at the peak maximum (Tₚ), and the total heat evolved (enthalpy of cure, ΔH) are key parameters obtained from the DSC thermogram. romanacerc-korosec.siusda.gov These values provide information about the curing temperature range and the extent of the reaction.

By conducting DSC experiments at different heating rates, kinetic parameters such as the activation energy (Ea) of the curing reaction can be calculated using methods like the Kissinger or Ozawa-Flynn-Wall analysis. adhesion.krresearchgate.net This information is vital for optimizing industrial curing cycles, ensuring proper crosslinking and the development of desired material properties. kpi.uausda.gov

Table 4: Representative DSC Curing Parameters for a Phenolic Resin System

| Heating Rate (°C/min) | Onset Temperature (°C) | Peak Exotherm Temperature (Tₚ, °C) | Enthalpy of Cure (ΔH, J/g) |

| 5 | 115 | 135 | 150 |

| 10 | 120 | 145 | 152 |

| 15 | 127 | 153 | 149 |

| 20 | 135 | 160 | 151 |

Chromatographic and Mass Spectrometric Approaches

The complex nature of this compound resins, which consist of a mixture of oligomers with varying chain lengths, branching, and isomerism of the nonyl group, necessitates the use of powerful separation and detection techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for analyzing the volatile components and thermal degradation products of these resins. rsc.org Pyrolysis-GC-MS, in particular, involves heating the resin to high temperatures to break it down into smaller, more volatile fragments that can be separated by GC and identified by MS. This provides insights into the original structure of the polymer. GC-MS is also the primary technique for the separation and identification of the numerous isomers present in technical nonylphenol mixtures. semanticscholar.orgresearchgate.net

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is used to determine the molecular weight distribution of the resin oligomers. chromatographyonline.com This technique separates molecules based on their size in solution. By coupling GPC with detectors like a refractive index (RI) detector and a mass spectrometer (e.g., ESI-MS), it is possible to separate the oligomers and identify the mass of each species, providing detailed information on the degree of polymerization and the presence of different end-groups or substitutions. chromatographyonline.com This combined approach is powerful for characterizing the complex composition of the uncured resin. chromatographyonline.com

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) for Polymer Degradation Product Analysis

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) is a powerful analytical method for characterizing the chemical structure of polymers like this compound resins. pnnl.gov The technique involves the thermal degradation of the resin in an inert atmosphere, followed by the separation and identification of the resulting volatile fragments. nih.gov This analysis provides a detailed fingerprint of the resin's composition and the chemical pathways of its decomposition. unipi.it

During pyrolysis, the high temperatures cause the polymeric chains of the thermosetting this compound resin to break apart (chain scission) and undergo secondary reactions. researchgate.net The resulting smaller, volatile molecules are then separated by the gas chromatograph and identified by the mass spectrometer.

Research on the thermal decomposition of similar phenol-formaldehyde resins shows that the primary degradation products consist of substituted phenols. The specific products identified depend on the pyrolysis temperature. At temperatures around 460°C to 500°C, the maximum yield of phenolic products is typically observed. scispace.com Higher temperatures can lead to the formation of simpler aromatic compounds like benzene and toluene (B28343) as the phenolic structures further decompose. researchgate.net For this compound resins, the degradation products would primarily include isomers of nonylphenol, phenol, and various cresols and xylenols resulting from the cleavage of methylene bridges and the alkyl chain.

Table 1: Potential Pyrolysis Products of this compound Resin Identified by Py-GC/MS

| Product Class | Specific Compounds | Typical Pyrolysis Temperature Range (°C) |

| Alkylphenols | Nonylphenol isomers, Phenol, o-cresol, p-cresol | 400 - 600 |

| Xylenols | 2,4-Xylenol, 2,6-Xylenol | 425 - 600 |

| Higher Phenolics | 2,4,6-Trimethylphenol | 450 - 600 |

| Aromatics | Benzene, Toluene, p-Xylene | > 500 |

| Gases | Carbon Monoxide, Carbon Dioxide, Methane, Water | > 550 |

This table is a representation of typical products based on the analysis of related phenolic resins.

High-Performance Liquid Chromatography (HPLC) for Oligomer and Precursor Analysis

High-Performance Liquid Chromatography (HPLC) is an essential technique for analyzing the composition of this compound resins, particularly for separating and quantifying residual precursors and low-molecular-weight oligomers. This analysis is crucial for quality control and for understanding the initial stages of polymerization.

The method typically involves dissolving the resin sample in a suitable solvent, such as methanol (B129727), and separating its components on a reversed-phase column (e.g., a C18 column). nih.govresearchgate.net A mobile phase consisting of a mixture of methanol and water is commonly used to elute the different components based on their polarity. nih.govresearchgate.net

Due to its small size and lack of a strong UV chromophore, formaldehyde is often derivatized before analysis to enhance its detection. nih.govresearchgate.net A common derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with formaldehyde to form a hydrazone that is highly responsive to UV detection. nih.govresearchgate.net Phenol and nonylphenol, however, can typically be detected directly using a UV detector set to an appropriate wavelength, such as 270 nm. nih.gov By using this method, unreacted phenol, nonylphenol, and formaldehyde can be quantified in a single chromatographic run. nih.gov

Table 2: Typical HPLC Conditions for Precursor Analysis in Phenolic Resins

| Parameter | Condition |

| Column | Waters Symmetry C18 (5 µm, 4.6 mm x 250 mm) |

| Mobile Phase | Methanol-Water (e.g., 43:57, v/v) |

| Flow Rate | 0.8 mL/min |

| Detection | UV Detector |

| Wavelength (Phenol) | 270 nm |

| Wavelength (Formaldehyde Derivative) | 360 nm |

| Derivatizing Agent (for Formaldehyde) | 2,4-dinitrophenylhydrazine (DNPH) |

These conditions are based on established methods for resol resins and are applicable for the analysis of this compound resins. nih.govresearchgate.net

Morphological and Microstructural Characterization (e.g., Scanning Electron Microscopy for resins)

Scanning Electron Microscopy (SEM) is a vital tool for examining the surface topography and microstructure of cured this compound resins. nih.gov This technique provides high-resolution images that reveal details about the resin's physical nature, such as its texture, porosity, and fracture behavior. nih.govresearchgate.net

To prepare a sample for SEM analysis, the cured resin must be made conductive, which is typically achieved by coating it with a thin layer of a conductive material like gold or carbon. The microscope then scans the surface with a focused beam of electrons, and the signals produced from the interaction are used to generate an image.

SEM images of phenol-formaldehyde resins often reveal a dense, non-porous, and homogeneous structure. researchgate.net When examining a fracture surface, the images frequently show a smooth, glassy appearance with conchoidal fracture patterns, which is characteristic of brittle, highly cross-linked thermosetting polymers. researchgate.net In composite materials where the resin is used as a binder, SEM can effectively visualize the interface between the resin matrix and any reinforcing fillers, providing insight into the quality of adhesion and dispersion. nih.govresearchgate.net

Rheological Characterization of this compound Resins

Rheological characterization is fundamental to understanding the flow and deformation behavior of this compound resins, which is essential for their processing and application. imist.ma Rheology defines the relationship between stress, strain, and time, with viscosity being a key parameter. vt.edu

Studies on para-nonylphenol formaldehyde resins have shown that they typically exhibit non-Newtonian rheological behavior, specifically of the pseudoplastic (shear-thinning) type. researchgate.netresearchgate.net This means their viscosity decreases as the rate of shear stress increases. The viscosity of these resins is highly dependent on temperature; as the temperature increases, the resin melts and its viscosity decreases significantly, allowing it to flow. osti.govnih.gov However, at curing temperatures, the viscosity will begin to increase rapidly as cross-linking reactions form a solid network. osti.gov

The molecular weight of the resin also plays a crucial role, with higher molecular weight resins generally exhibiting higher viscosity. swst.org The flow activation energy, which represents the energy barrier to fluid flow, can be determined from viscosity measurements at different temperatures. researchgate.net

Table 3: Viscosity of Phenol Formaldehyde Resins at Different Temperatures and Formaldehyde Ratios

| Molar Ratio (Phenol:Formaldehyde) | Synthesis Temperature (°C) | Viscosity (cP) after 240 min |

| 1.00:1.25 | 40 | 83 |

| 1.00:1.50 | 40 | 117 |

| 1.00:1.75 | 40 | 165 |

| 1.00:1.25 | 60 | 856 |

| 1.00:1.50 | 60 | 1195 |

| 1.00:1.75 | 60 | 2305* |

Data adapted from studies on resol phenol formaldehyde resins, demonstrating general trends applicable to this compound systems. Viscosity increases with both temperature (due to continued reaction) and formaldehyde content. nih.gov *Sample solidified before 240 min.

Structure Property Relationships in Nonylphenol Formaldehyde Systems

Influence of Monomer Composition on Polymer Characteristics

The ratio of formaldehyde (B43269) to nonylphenol (F/NP) is a primary determinant of the final properties of the resulting resin. In resol-type resins, where formaldehyde is used in molar excess (F/P > 1), the composition directly influences the concentration of hydroxymethyl (-CH2OH) groups on the phenolic rings. These groups are the reactive sites for subsequent crosslinking. unina.itwikipedia.org

An increase in the F/NP molar ratio generally leads to a higher density of hydroxymethyl groups, which in turn can result in a higher crosslink density upon curing. Research on general phenol-formaldehyde (PF) resins has shown that properties such as viscosity, solids content, and the concentration of higher molecular weight oligomers (trimers, tetramers, pentamers) increase with a higher F/P ratio. semanticscholar.org For instance, a study on PF resol resins demonstrated that a maximum in methylene (B1212753) bridge concentration and crosslinking density is achieved at an F/P ratio between 1.3 and 1.4. unina.it This optimal ratio leads to the highest glass transition temperature (Tg), indicating maximum stiffness and thermal stability. unina.it

Conversely, a lower F/NP ratio results in a polymer with fewer reactive methylol groups, leading to a lower degree of crosslinking. This can translate to increased flexibility but reduced thermal and chemical resistance. The choice of catalyst, whether acidic or basic, also profoundly affects the resin's structure and characteristics, directing the position of formaldehyde addition to the phenol (B47542) ring and influencing the type of bridges formed (methylene vs. ether linkages). wikipedia.orgresearchgate.net In nonylphenol formaldehyde resins used in pressure-sensitive adhesives, variations in the molar ratios of the constituent monomers are used to tailor adhesive and cohesive strength for specific high-temperature applications. nih.gov

Table 1: Effect of Formaldehyde/Phenol (F/P) Ratio on Phenolic Resin Properties (Based on data for general phenolic resins, principles are applicable to nonylphenol systems)

| F/P Molar Ratio | Viscosity | Solids Content | Hydroxymethyl Index | Compression Strength | Thermal Stability |

| 1.2 | Lower | Lower | Lower | Lower | Lower |

| 1.6 | Intermediate | Intermediate | Maximum | Intermediate | Intermediate |

| 2.0 | Higher | Higher | Lower | Higher | Higher |

| 2.4 | Highest | Highest | Lower | Highest | Highest |

| Data adapted from studies on phenolic foams synthesized at room temperature. semanticscholar.org |

Impact of Molecular Weight Distribution on Resin Performance

The molecular weight (MW) and molecular weight distribution (MWD) of this compound resins are critical parameters that dictate their processing and end-use performance. The MWD is a measure of the dispersity of polymer chain lengths in the resin mixture, from monomers and small oligomers to larger polymer chains.

Low-molecular-weight fractions of the resin enhance its ability to penetrate porous substrates. For example, in wood composites, low-MW phenol formaldehyde resins more easily diffuse into the wood cell wall, leading to improved dimensional stability. mdpi.comresearchgate.net This principle is crucial for applications where the resin must impregnate a substrate to be effective.

Conversely, the high-molecular-weight fractions are primarily responsible for the cohesive strength and final mechanical properties of the cured resin. nih.gov A broader MWD can be advantageous in some applications, where the low-MW oligomers act as plasticizers, improving flow and substrate wetting, while the high-MW polymers provide strength. However, for applications demanding high performance and predictability, a narrower MWD is often desirable.

Research on this compound resins (NPFR) used as asphaltene dispersants in the petroleum industry has shown that their performance is directly dependent on molecular weight. Resins with a molecular weight in the range of 900 to 4800 Da were found to be effective, with the optimal MW depending on the specific type of crude oil and the process temperature. chembroad.com This demonstrates that tailoring the MWD of NPFR is essential for optimizing performance in specialized chemical applications. The MWD of a phenolic resin is highly sensitive to synthesis conditions such as reaction time and pH, indicating that precise control over these parameters can be used to customize the resin's performance profile. chembroad.com

Table 2: Influence of Molecular Weight on Phenol-Formaldehyde Resin Functionality

| Molecular Weight Fraction | Primary Function | Effect on Performance | Application Example |

| Low (e.g., 180-320 Da) | Penetrant / Flow Modifier | Improves substrate wetting and impregnation; enhances dimensional stability in wood. mdpi.comresearchgate.net | Wood composites, penetrating sealers |

| Medium (e.g., 900-4800 Da) | Active Dispersant / Modifier | Optimizes performance in fluid systems by preventing agglomeration. chembroad.com | Asphaltene inhibitors in crude oil |

| High (e.g., >2000 g/mol ) | Strength Provider | Correlates with higher cohesive strength and faster curing (B-time). nih.gov | Structural adhesives, binders |

Correlation between Branching and Crosslinking Density and Macroscopic Performance

The three-dimensional network of a cured this compound resin is defined by its degree of branching and crosslinking density. Branching can refer to two distinct structural features: the branching of the nonyl alkyl chain on the phenol monomer and the branching of the polymer backbone created during polymerization. Both contribute to the final macroscopic properties.

The primary structure of the nonylphenol monomer, which is typically a complex mixture of branched-chain isomers, pre-determines the spacing and steric hindrance of the polymer chains. vot.pl The bulky, branched nonyl group imparts flexibility and solubility in organic media to the resin. cnrs.fr

During polymerization, crosslinks are formed, primarily through the reaction of hydroxymethyl groups to create methylene bridges between phenolic units. The crosslinking density is heavily influenced by the monomer composition, specifically the formaldehyde-to-nonylphenol molar ratio. unina.it A higher ratio provides more reactive sites, leading to a more densely crosslinked network. This results in a material with:

Increased Hardness and Stiffness: A higher crosslink density restricts polymer chain mobility, leading to a more rigid material.

Enhanced Thermal Stability: The greater number of covalent bonds in the network requires more energy to break, increasing the material's resistance to thermal degradation.

Improved Chemical Resistance: A tight network structure makes it more difficult for chemical solvents to penetrate and swell the polymer.

Conversely, a lower crosslinking density results in a more flexible and tougher material, as the polymer chains have more freedom to move and dissipate energy upon impact. In elastomeric compositions, phenol-formaldehyde resins act as crosslinking agents, reacting to form hard, permanently set materials that significantly increase the stiffness and cohesive strength of the final product. researchgate.net The interplay between the inherent flexibility provided by the branched nonyl group and the rigidity imparted by the crosslinked network allows for the fine-tuning of the resin's mechanical properties.

Effects of Alkyl Chain Isomerism on Resin Functionality

The term "nonylphenol" does not refer to a single molecule but to a complex mixture of isomers, with the nonyl group attached at the para position relative to the hydroxyl group and exhibiting various degrees of branching. chembroad.com The specific isomeric structure of the nonyl group has a significant impact on the physical properties of the monomer and the subsequent functionality of the resin.

The degree of branching in the alkyl chain affects the steric hindrance around the reactive sites on the phenolic ring. A more highly branched, bulkier nonyl group can influence the rate and extent of the reaction with formaldehyde. This steric bulk can also disrupt the close packing of polymer chains, which can:

Increase Flexibility: By preventing chains from aligning closely, bulky side groups increase the free volume and allow for more segmental motion, resulting in a more flexible cured resin. An analogy can be drawn from the use of isobutyraldehyde (B47883) instead of formaldehyde in phenolic resin synthesis, where the bulkier bridge derived from isobutyraldehyde results in a more flexible material.

Enhance Solubility: The non-polar, branched alkyl chains improve the resin's solubility in non-polar solvents and compatibility with various organic-based formulations, such as those used in adhesives and coatings. cnrs.fr

Modify Viscosity: The shape of the isomers can affect the viscosity of the uncured resin, influencing its flow characteristics and processability.

While direct comparative studies on the resin functionality of different nonylphenol isomers are limited, research on their biodegradability shows a clear structure-property relationship. Isomers with more complex branching patterns exhibit lower rates of biodegradation, suggesting that their molecular shape presents steric challenges for enzymatic action. nih.gov It is reasonable to infer that these same steric factors influence the resin's chemical reactivity and physical properties, making the isomeric composition a critical, albeit often overlooked, parameter in determining the final performance of a this compound resin.

Mechanistic and Computational Investigations of Nonylphenol Formaldehyde

Theoretical Modeling of Polymerization Reaction Pathways

Theoretical modeling provides significant insights into the complex polymerization pathways of phenolic compounds, such as nonylphenol, with formaldehyde (B43269). The synthesis of these resins involves a step-growth polymerization that can be catalyzed by either acids or bases. minia.edu.eg Computational chemistry methods are employed to explore the underlying chemistry, compare the relative reactivity of different phenolic systems, and predict the outcomes of new systems. usda.gov

The polymerization process consists of two main stages: pre-polymer synthesis and curing. iiardjournals.org The initial reactions involve the formation of hydroxymethylphenols, followed by condensation reactions that eliminate water and form methylene (B1212753) bridges between the phenolic units. iiardjournals.orgmdpi.com Kinetic models are developed to account for the formation of resins with varying formaldehyde-to-phenol molar ratios. These models help in determining the conversion rates of reactants and the relative concentrations of different chemical species over time. researchgate.net

Theoretical calculations have shown that formaldehyde reacts faster at the para-position of the phenol (B47542) ring than at the ortho-position, a finding that aligns with experimental data. usda.gov The reactivity is influenced by the charge distribution on the phenolic ring; a strong correlation exists between the reactivity per reactive site and the average charge per reactive site. researchgate.net By calculating the atomic charges on the phenolic nucleus, researchers can estimate the relative reactivity of formaldehyde at various positions on the ring. usda.gov This information is crucial for understanding how the polymer network builds up and for controlling the final structure and properties of the resin.

Interactive Table: Key Factors in Modeling Phenol-Formaldehyde Polymerization

| Factor | Description | Relevance to Modeling |

|---|---|---|

| Formaldehyde/Phenol Ratio | The initial molar ratio of reactants. | Determines the type of resin (novolac or resol) and the degree of crosslinking. Models predict molecular weight and species concentration based on this ratio. minia.edu.egresearchgate.net |

| Catalyst Type (Acid/Base) | Determines the reaction mechanism. | Base catalysis proceeds via the phenoxide anion, activating ortho and para sites. minia.edu.eg Models must account for different catalytic pathways. |

| Reaction Temperature | Influences reaction rates and product distribution. | Kinetic models incorporate temperature as a key variable to predict the evolution of the polymerization process. iiardjournals.org |

| Charge Distribution | The electronic charges at different positions on the phenol ring. | Theoretical models use charge calculations (e.g., ab initio methods) to predict the reactivity of specific sites toward formaldehyde. researchgate.net |

Quantum Chemical Calculations in Nonylphenol Formaldehyde Synthesis

Quantum chemical calculations offer a molecular-level understanding of the synthesis of this compound resins. These computational methods are used to analyze reaction mechanisms and predict the reactivities of the chemical starting materials. researchgate.net Techniques such as ab initio calculations at the RHF/6-31+G level of theory have been successfully used to determine the atomic charges for various phenolic compounds. researchgate.net

These calculations reveal a strong correlation between the calculated charges on the reactive sites of the phenolic ring and the experimentally observed reactivity with formaldehyde. researchgate.net This predictive capability allows researchers to efficiently screen potential phenolic candidates for developing new adhesive systems without extensive laboratory trials. researchgate.net

Furthermore, quantum chemistry is used to investigate the transition states of the reaction between formaldehyde and phenol. usda.gov By calculating the energies of reactants, products, and the theoretical transition state, energy profiles for the reaction can be constructed. usda.gov For instance, semi-empirical PM3 and RHF/STO-3G methods have been used to create energy profiles for the reaction at the ortho- and para-positions of phenol. usda.gov Such studies confirm experimental observations that the para-position is more reactive. usda.gov Quantum-chemical semi-empirical simulations using methods like PM6 have also been applied to model the subsequent carbonization of phenol-formaldehyde resins, providing atomic-level models of the resulting carbon structures. researchgate.net

Interactive Table: Quantum Chemical Methods in Phenol-Formaldehyde Synthesis

| Method | Application | Findings |

|---|---|---|

| Ab initio (RHF/6-31+G) | Calculation of atomic charges on the phenolic ring. | Strong correlation found between charge per reactive site and reaction rate constant. researchgate.net |

| Semi-empirical PM3 / RHF/STO-3G | Determination of transition state energies and reaction energy profiles. | Theoretical calculations predict faster reaction at the para-position of phenol, consistent with experimental results. usda.gov |

| Semi-empirical PM6 | Simulation of resin carbonization. | Provides atomic-level models of disordered carbon structures formed during pyrolysis. researchgate.net |

Computational Simulations of Degradation Mechanisms

Computational simulations are powerful tools for investigating the complex thermal degradation mechanisms of this compound and related phenolic resins. These simulations provide atomistic insights into the pyrolysis process, where the resin decomposes to form various smaller molecules and eventually a carbonaceous char. acs.org

Reactive force fields, such as ReaxFF, are employed in molecular dynamics simulations to model the chemical reactions that occur during pyrolysis at high temperatures. acs.org These simulations can track the evolution of small molecule products like water (H₂O), hydrogen (H₂), carbon monoxide (CO), and acetylene (B1199291) (C₂H₂). acs.org The models have identified multiple pathways for the formation of these products, including mechanisms like β-H elimination for water formation, which had not been previously proposed. acs.org

Thermogravimetric analysis (TGA) coupled with techniques like mass spectrometry (MS) provides experimental data that complements these simulations. scientific.netmdpi.com Studies show that the degradation of phenolic resins typically occurs in three main stages. scientific.netncsu.edu

Stage 1: Degradation of ether bonds and unreacted hydroxymethyl groups. scientific.net This stage involves condensation reactions that produce water and heavier aromatic species at temperatures between approximately 277–527°C. jeanlachaud.com

Stage 2: Decomposition of methylene bridges, yielding phenol, cresol (B1669610) homologs, methane, and carbon monoxide at temperatures between roughly 427-827°C. scientific.netjeanlachaud.com

Stage 3: Cyclodehydration and charring of phenolic hydroxyl groups, primarily forming hydrogen gas at temperatures above 577°C. scientific.netjeanlachaud.com

By analyzing the reaction rates at different temperatures within the simulations, researchers can determine reaction barriers for specific degradation pathways. acs.org This detailed understanding of the degradation process is crucial for optimizing the performance of these materials in high-temperature applications and for developing strategies for their recycling. acs.org

Interactive Table: Major Volatiles Identified in Phenolic Resin Pyrolysis

| m/z Ratio | Assigned Species | Source |

|---|---|---|

| 2 | Hydrogen (H₂) | mdpi.com |

| 16 | Methane (CH₄) | mdpi.com |

| 18 | Water (H₂O) | mdpi.com |

| 28 | Carbon Monoxide (CO) | mdpi.com |

| 44 | Carbon Dioxide (CO₂) | mdpi.com |

Structure-Activity Modeling in this compound Applications

Structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) models are computational tools used to establish a mathematical relationship between the chemical structure of a compound and its functional activity or property. wikipedia.orgprotoqsar.com In the context of this compound resins, these models are valuable for predicting their performance in various applications, such as their use as asphaltene dispersants in the petroleum industry. researchgate.netgoogle.com

QSAR modeling involves two main steps:

Characterization of the Chemical Structure: The structure of the this compound resin is represented by numerical parameters known as molecular descriptors. These can include physicochemical properties or theoretically derived values that describe attributes like size, shape, and electronic properties. wikipedia.orgprotoqsar.com

Model Development: Statistical methods and machine learning algorithms are used to formulate a mathematical model that correlates these descriptors with the observed activity (e.g., asphaltene dispersion efficiency). protoqsar.com

For this compound resins used as asphaltene dispersants, key structural parameters influencing activity include molecular weight and concentration. researchgate.net Studies have shown that resins with molecular weights in the range of 900 to 4800 Da are effective. researchgate.net The dispersant action involves the resin interacting with asphaltene aggregates, modifying the polarity of their outer layer, and thereby enhancing their dispersibility in the oil. researchgate.net By developing QSAR models, researchers can predict the performance of new, unsynthesized resin structures, streamlining the design of more effective additives for the petroleum industry. rsc.org

| Concentration | The performance of the dispersant is concentration-dependent. | researchgate.net |

Environmental Fate and Degradation Pathways of Nonylphenol Formaldehyde

Environmental Release and Transport Mechanisms Associated with Nonylphenol Formaldehyde (B43269) Production and Use

Nonylphenol formaldehyde resins and their constituent precursor, nonylphenol (NP), are introduced into the environment through various anthropogenic activities. The primary pathway for environmental release is through wastewater streams. aloki.hu Nonylphenol ethoxylates (NPEs), widely used as surfactants in industrial processes, cleaners, and detergents, biodegrade into the more persistent nonylphenol in wastewater treatment plants (WWTPs). aloki.hunih.govnih.gov Consequently, effluents and sewage sludge from these facilities become significant sources of NP in the environment. nih.govwikipedia.org The production of this compound resins themselves, which are used in applications such as antioxidants, lubricating oil additives, and emulsifiers, can also lead to direct release into wastewater. wikipedia.org

Once released, the transport of these compounds is governed by their physicochemical properties. Nonylphenol is characterized by low water solubility and high hydrophobicity, leading it to partition from the aqueous phase to organic-rich compartments. nih.govmdpi.com As a result, it readily adsorbs to sewage sludge, river sediments, and soil. nih.gov Contaminated sewage sludge, when applied to agricultural land, represents a major route for the introduction of nonylphenol into terrestrial ecosystems. wikipedia.org

Nonylphenol is also classified as a semivolatile organic compound, allowing it to vaporize from polluted waters or WWTPs into the atmosphere. mdpi.com This atmospheric presence suggests that it can be transported over long distances, far from the original source of contamination. wikipedia.orgmdpi.com Atmospheric deposition, through rain and snowfall, can then re-introduce the compound to aquatic and terrestrial environments, making the atmosphere a significant pathway for its wider distribution. mdpi.commdpi.com Bioaccumulation is also a notable concern, with nonylphenol being found in water-dwelling organisms at concentrations significantly higher than in the surrounding environment. wikipedia.org

Abiotic Degradation Processes of this compound Resins and Related Compounds

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes, primarily photodegradation and hydrolysis.

Photodegradation, or the breakdown of molecules by light, is a relevant abiotic process for this compound resins. The phenolic structure within the polymer is susceptible to photooxidation. Studies on phenol-formaldehyde (PF) resins exposed to UV weathering show that light exposure leads to the formation of tiny particles and roughness on the resin surface, which can evolve into tiny holes and cracks over time. This physical degradation is accompanied by chemical changes, including the breakage of molecular chains (specifically methylene (B1212753) and ether bridges) and the formation of oxygen-containing compounds such as aldehydes, ketones, and carboxylic acids.

The nonylphenol component itself is also subject to photodegradation. While it is rapidly degraded by hydroxyl radicals in the air, its half-life in sediment is estimated to be more than 60 years. wikipedia.org In aquatic systems, the concentration of nonylphenol in surface waters can be reduced by photolysis induced by sunlight. mdpi.com The kinetics of this process can be influenced by the medium; for instance, the photosensitized photooxygenation of nonylphenol is more efficient in highly polar alkaline environments. conicet.gov.ar The rate constants for this singlet molecular oxygen-mediated photooxidation are in the range of 10⁵-10⁷ M⁻¹ s⁻¹. conicet.gov.ar

Hydrolysis is a chemical process in which a molecule of water breaks one or more chemical bonds. This compound resins, like other phenolic resins, are susceptible to hydrolytic degradation. The presence of hydrophilic groups, such as phenolic hydroxyl groups, allows the resin to absorb atmospheric moisture, which can lead to the hydrolysis of the polymer structure.

Studies on phenolic polymer coatings under hydrothermal conditions demonstrate that exposure to hot brine results in significant water uptake. paint.org This absorption of water can facilitate the breakdown of the polymer network. The degradation primarily involves the cleavage of ether and methylene bridges that link the phenolic units. This process is enhanced at higher temperatures, leading to the failure of the resin's structural integrity. paint.org The degradation products can include smaller polymer fragments and the release of constituent monomers like nonylphenol and formaldehyde.

Biotic Degradation Mechanisms of this compound Resins and Related Compounds

Biotic degradation relies on the action of living organisms, primarily microorganisms, and their enzymes to break down complex organic compounds.

The biodegradation of nonylphenol, the key building block of the resin, has been extensively studied. It is readily degraded in water, soil, and sediment by a diverse range of microorganisms under both aerobic and anaerobic conditions. nih.govmdpi.com The half-life for aerobic degradation of NP in environments like sewage sludge and sediments can range from a few days to over 90 days. nih.govmdpi.com Anaerobic degradation is generally slower, with reported half-lives ranging from approximately 24 to 69 days. nih.gov

While the polymer structure of resins was once considered non-biodegradable, research has shown that phenol-formaldehyde polymers can be broken down by certain microorganisms. nih.gov The white-rot fungus Phanerochaete chrysosporium has demonstrated the ability to degrade these resins. nih.gov This suggests a pathway for the biodegradation of this compound resins, likely initiated by fungi capable of attacking the complex polymer structure.

A wide array of microbial genera have been identified as capable of degrading nonylphenol in various environments. These microorganisms are typically isolated from contaminated sites such as WWTPs and river sediments. researchgate.netresearchgate.net In aquatic and terrestrial systems, the degradation process can involve the hydroxylation of the aromatic ring followed by ring cleavage. nih.gov During biodegradation in some sediments, nitro-nonylphenol metabolites have been observed to form, which are then further degraded. researchgate.net

| Microbial Genera | Environment | Reference |

| Sphingobium | Sludge, Soil | researchgate.net |

| Pseudomonas | Sludge, Soil | researchgate.net |

| Novosphingonium | Sludge, Soil | researchgate.net |

| Rhodococcus | Sludge, Soil | researchgate.net |

| Phanerochaete | Fungal Isolate | nih.govresearchgate.net |

| Coriolopsis | Fungal Isolate | researchgate.net |

| Burkholderia | Aerobic Environments | nih.gov |

| Dehalococcoides | Anaerobic Environments | nih.gov |

| Proteobacteria | Benthic Sediments | researchgate.net |

| Firmicutes | Benthic Sediments | researchgate.net |

| Actinobacteria | Benthic Sediments | researchgate.net |

The microbial degradation of complex polymers like this compound resin is initiated by enzymes, particularly extracellular enzymes that can act on large, insoluble molecules. Lignin-modifying enzymes produced by ligninolytic fungi, such as white-rot fungi, are highly effective in transforming and removing endocrine disruptors like nonylphenol. researchgate.net

One of the most studied enzymes in this context is laccase. mdpi.com Laccases are multi-copper oxidases that can directly oxidize phenols and other aromatic compounds. mdpi.com Aquatic fungi have been shown to use laccases to transform nonylphenol into products with higher molecular masses, indicating a polymerization or coupling reaction. researchgate.net The use of laccase from fungi like Coriolopsis gallica has been demonstrated to suppress the estrogenic activity of nonylphenol, highlighting its role in detoxification. researchgate.net For the resin itself, the initial enzymatic attack would likely involve enzymes capable of cleaving the bonds within the polymer matrix, releasing smaller, more bioavailable phenolic compounds that can then be further degraded by microbial consortia.

Sorption and Partitioning Behavior in Environmental Compartments

The sorption potential of the resin itself can be understood by examining data for analogous compounds. For phenol (B47542) formaldehyde resin, a closely related polymer, studies have determined a moderate potential for sorption to soil and sediment. The organic carbon-water partition coefficient (Koc), a measure of a chemical's tendency to bind to organic matter, provides insight into this behavior. A reported Log Koc value of 2.804 for phenol formaldehyde resin suggests it will have a moderate affinity for organic matter in soil and sludge, and therefore moderate potential for migration into groundwater santos.com.

In contrast, the nonylphenol monomer, which can be a component of the resin, exhibits significantly different partitioning behavior. Nonylphenol is a hydrophobic compound known for its tendency to accumulate in environmental compartments with high organic content, such as sewage sludge and river sediments nih.govresearchgate.net. Due to its low water solubility and high hydrophobicity, it sorbs strongly to particulate matter nih.govnih.gov. Research has shown a direct positive correlation between the distribution coefficient (Kd) of nonylphenol and the organic carbon content in sediments nih.gov. The Log Koc value for nonylphenol is approximately 3.97, indicating a high potential for sorption to soil and sediment, which severely limits its mobility in the aqueous phase but leads to its persistence in solids nih.gov.

The following data tables summarize the key partitioning coefficients for the resin component (represented by phenol formaldehyde) and the potential residual monomer (nonylphenol).

Table 1: Partitioning Data for Phenol Formaldehyde Resin This data represents a close analogue to this compound resin.

| Parameter | Value | Implication for Environmental Behavior | Source |

| Log Koc | 2.804 | Moderate potential for sorption to soil and sediment. | santos.com |

| Log Kow | 3.56 | Does not meet screening criteria for bioaccumulation. | santos.com |

Table 2: Partitioning Data for Nonylphenol Monomer

| Parameter | Value | Implication for Environmental Behavior | Source |

| Log Koc | 3.97 | Strong sorption to soil and sediment organic carbon. | nih.gov |

| Log Kow | ~4.48 | High hydrophobicity and potential for bioaccumulation. |

Applications of Nonylphenol Formaldehyde Resins in Advanced Engineering and Industrial Systems

Utilization in Petroleum and Hydrocarbon Processing

Nonylphenol formaldehyde (B43269) resins (NPFRs) are critical chemical additives in the oil and gas industry, where they address complex challenges related to crude oil stability and separation processes. Their amphiphilic nature, combining both lipophilic (nonylphenol) and more polar (phenol-formaldehyde backbone) segments, allows them to function effectively at oil-water interfaces and with complex hydrocarbon molecules.

Asphaltene Dispersion and Inhibition Formulations

Asphaltenes are complex, high-molecular-weight hydrocarbons found in crude oil that can precipitate and deposit under changes in pressure, temperature, or composition, leading to significant operational problems such as pipeline blockages and equipment fouling. Nonylphenol formaldehyde resins are widely employed as asphaltene dispersants and inhibitors to mitigate these issues. lookchem.comdoi.org

The effectiveness of NPFRs as asphaltene dispersants is influenced by their molecular weight (MW), concentration, the type of crude oil, and the operational temperature. lookchem.comdoi.org Research indicates that NPFRs with molecular weights ranging from 900 to 4800 Da are effective in reducing asphaltene precipitation. lookchem.comdoi.org The mechanism involves the resin molecules interacting with asphaltene aggregates, where the additive becomes part of the corona surrounding the asphaltene's polyaromatic core, thereby increasing asphaltene solubility in the hydrocarbon medium. lookchem.com

Studies have demonstrated that the performance of these resins is temperature-dependent. For instance, in one study on a hydroprocessed product, an NPFR with a molecular weight of 4800 Da was most effective at 35°C, achieving a 12% reduction in asphaltene content. lookchem.com At a higher temperature of 195°C, nonylphenol and an NPFR with a 900 Da molecular weight were the most active, providing an 18% reduction. lookchem.com Formulations often combine NPFRs with other polymers; for example, a dispersant formulation may contain 60-95% by weight of a nonylphenol-formaldehyde liquid resin (MW 1,000-12,000) and 5-40% of a hydrophilic-lipophilic vinylic polymer. chembroad.com

Table 1: Performance of this compound Resin (NPFR) as an Asphaltene Dispersant

| NPFR Molecular Weight (Da) | Temperature (°C) | Additive Dosage (ppm) | Asphaltene Reduction (%) | Sample Type |

|---|---|---|---|---|

| 4800 | 35 | 100 | 12 | Hydroprocessed Product 1 |

| 900 | 195 | 100 | 18 | Hydroprocessed Product 1 |

Demulsification Agent Development

In crude oil production, water is often co-produced as a stable water-in-oil emulsion, stabilized by natural surfactants like asphaltenes. Breaking these emulsions (demulsification) is essential for pipeline transportation and refining. Alkoxylated and ethoxylated this compound resins are key components in demulsifier formulations designed to dewater and desalt crude oil. vot.plresearchgate.netnih.gov

These resins function by migrating to the oil-water interface, where they disrupt the rigid interfacial film formed by the natural emulsifiers. nih.gov This action weakens the barrier between water droplets, promoting coalescence and subsequent separation of the water phase from the oil. nih.gov The properties and performance of these demulsifiers can be finely tuned by blending the polymeric resins with other nonionic surfactants. researchgate.netresearchgate.net

Ethoxylated adducts of p-nonylphenol formaldehyde resins with molecular weights ranging from 500 to 10,000 are commonly used. google.com The effectiveness of these agents can be quantified by their ability to counteract the stabilizing effect of asphaltenes. researchgate.netresearchgate.net Formulations are often complex blends that may include alkoxylated amines, epoxy resins, and alkyl aryl sulfonates in addition to the NPFRs to optimize performance for specific crude oil types. nih.gov

Advanced Adhesives and Binding Systems